molecular formula C21H24N2O4 B268986 4-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

4-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B268986
M. Wt: 368.4 g/mol
InChI Key: PDLQPTQZTZEEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPF and belongs to the class of benzamide derivatives.

Mechanism of Action

The mechanism of action of MPF is not fully understood. However, it has been suggested that MPF exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. MPF has also been shown to activate certain signaling pathways that promote apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPF has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and chronic pain. MPF has also been shown to inhibit tumor growth in animal models of cancer. Additionally, MPF has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

MPF has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. MPF has also been shown to have a low toxicity profile, making it safe for use in animal models. However, one limitation of MPF is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.

Future Directions

For research on MPF include the development of more potent and selective analogs and the investigation of its mechanism of action.

Synthesis Methods

The synthesis of MPF involves the reaction between 3-methylphenol, 2-furancarboxaldehyde, and benzoyl chloride in the presence of a base. The resulting product is then treated with ammonia and acetic anhydride to obtain MPF in high yield. The synthesis of MPF has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

MPF has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. MPF has been investigated as a potential treatment for various diseases, including cancer, arthritis, and chronic pain.

properties

Product Name

4-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

4-[[2-(3-methylphenoxy)acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H24N2O4/c1-15-4-2-5-18(12-15)27-14-20(24)23-17-9-7-16(8-10-17)21(25)22-13-19-6-3-11-26-19/h2,4-5,7-10,12,19H,3,6,11,13-14H2,1H3,(H,22,25)(H,23,24)

InChI Key

PDLQPTQZTZEEKI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Origin of Product

United States

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